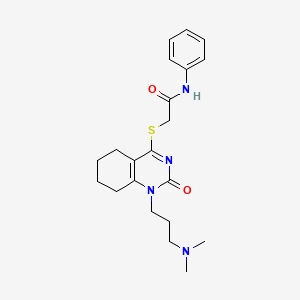

N-苄基氮杂环戊烷-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-benzyl derivatives, such as N-benzylazepan-4-amine, involves various chemical pathways. One study describes the conversion of substituted 3-anilinopropanamides to N-benzyl derivatives through an uncatalyzed amine exchange reaction with benzylamine, yielding up to 41% . Another approach for synthesizing benzylamines is reported using a homogeneous iron complex to catalyze the direct coupling of benzyl alcohols with simpler amines, a method known as the borrowing hydrogen methodology . This versatile method allows for the synthesis of a variety of substituted secondary and tertiary benzylamines, including the synthesis of N-benzyl piperidines through various pathways.

Molecular Structure Analysis

The molecular structure of N-benzylazepan-4-amine can be inferred from related compounds. For instance, the crystal structures of molecular salts derived from benzylamine and organic acids have been characterized by X-ray diffraction, revealing that the NH2 groups in benzylamine moieties are protonated when the acids are deprotonated . These structures are stabilized by strong charge-assisted NH⋯O hydrogen bonds and other weak nonbonding interactions, contributing to the formation of high-dimensional framework structures.

Chemical Reactions Analysis

N-benzylazepan-4-amine can participate in various chemical reactions. The synthesis of N-glycosyl amines, for example, involves the reaction of benzylidene-D-glucopyranose with substituted aromatic amines, including benzylamine derivatives . The reaction outcomes are characterized by spectroscopic methods, indicating the formation of beta anomeric forms of N-glycosyl amines. Additionally, the study on anticonvulsant activity of benzamide analogs suggests that modifications to the benzylamine structure, such as acylation or alkylation of the amino group, can significantly affect biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-benzylazepan-4-amine can be deduced from studies on similar benzylamine compounds. The melting points of various benzylamine salts have been reported, and their structural properties have been analyzed through IR and elemental analysis . The reactivity of benzylamines in the synthesis of N-glycosyl amines and their characterization through NMR, UV-Vis, FTIR spectroscopy, and mass spectrometry provide insights into the chemical behavior of these compounds .

科学研究应用

催化方法学

N-苄基氮杂环戊烷-4-胺作为苄胺的更广泛类别的一部分,在各种药物化合物中发挥着重要作用。Yan、Feringa 和 Barta(2016 年)在“ACS Catalysis”中的一项研究重点介绍了苄胺合成可持续催化方法的开发。这包括使用铁催化剂将苄醇与更简单的胺直接偶联,以生成各种取代的苄胺。这种方法以其多功能性而著称,包括不对称叔胺的一锅合成和 N-苄基哌啶的合成,展示了其在药物合成中的潜力 (Yan、Feringa 和 Barta,2016)。

合成和药物化学

在药物化学领域,苄胺(包括 N-苄基氮杂环戊烷-4-胺)至关重要。例如,Zhang 等人(2018 年)在“PLoS Pathogens”中探索了针对传染病的苯并恶硼烷类化合物,展示了氨基甲基苯并恶硼烷如何通过涉及胺氧化酶的酶促途径被激活成有效的锥虫杀灭剂。这项研究强调了苄胺在开发被忽视的热带病治疗方法中的重要性 (Zhang 等人,2018)。

此外,Loidreau 等人(2020 年)在“Pharmaceuticals”中合成了各种 N-(4-甲氧基苯基氨基)-2-甲基苯并、吡啶并或吡嗪并噻吩[3,2-d]嘧啶-4-胺衍生物作为抗癌剂。他们的研究评估了这些化合物对结直肠癌细胞系的抗增殖活性,突出了苄胺衍生物在肿瘤学中的治疗潜力 (Loidreau 等人,2020)。

聚合物科学和材料化学

苄胺在聚合物科学中也很重要。例如,Achilias 和 Sideridou(2004 年)在“Macromolecules”中的一项研究考察了过氧化苯甲酰/胺引发牙科二甲基丙烯酸酯单体的自由基聚合动力学。这项研究对于理解牙科材料中使用的聚合过程至关重要,展示了苄胺在材料化学中的重要性 (Achilias 和 Sideridou,2004)。

安全和危害

N-benzylazepan-4-amine is associated with certain hazards. The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation .

作用机制

Target of Action

It’s worth noting that many amines, including n-benzylazepan-4-amine, often interact with various neurotransmitter systems in the brain .

Mode of Action

Amines generally act as either agonists or antagonists at various neurotransmitter receptors . Agonists increase the activity of particular neurotransmitters, while antagonists decrease their activity .

Biochemical Pathways

Amines can have significant effects on various biochemical pathways, particularly those involving neurotransmitters .

Pharmacokinetics

The compound’s molecular weight (20432) and physical form (liquid) suggest that it may have certain pharmacokinetic properties .

Result of Action

Amines can have profound effects on mood, thinking, perception, and behavior by affecting brain chemistry .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-benzylazepan-4-amine. For instance, exposure to heat, moisture, oxidation, high or low pH, biological contamination, and light can lead to instability of the Active Pharmaceutical Ingredient (API) . Furthermore, the hygroscopicity of the excipient and process-related factors such as compression and granulation tableting methods can also induce instability of the API .

属性

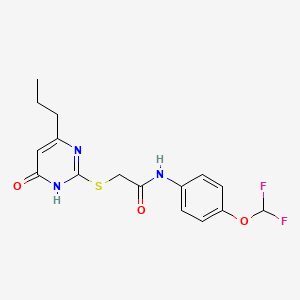

IUPAC Name |

N-benzylazepan-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-2-5-12(6-3-1)11-15-13-7-4-9-14-10-8-13/h1-3,5-6,13-15H,4,7-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKUAUELLNOWIHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-benzyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B3017700.png)

![6-(3-Chloro-2-methylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3017701.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B3017704.png)

![2-Chloro-[1,3]thiazolo[4,5-d]pyrimidin-5-amine;hydrochloride](/img/structure/B3017710.png)

![2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3017713.png)

![9-(4-chlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3017714.png)

![2-Methyl-2-[(phenylcarbamoyl)amino]propanoic acid](/img/structure/B3017718.png)